4-Chloro-2-methylaniline

Catalog No.
S580126
CAS No.
95-69-2
M.F
C7H8ClN
ClC6H3(CH3)NH2
C7H8ClN
M. Wt
141.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylaniline

CAS Number

95-69-2

Product Name

4-Chloro-2-methylaniline

IUPAC Name

4-chloro-2-methylaniline

Molecular Formula

C7H8ClN
ClC6H3(CH3)NH2
C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
SOL IN HOT ALCOHOL
SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS
Solubility in water, g/100ml at 25 °C: 0.095 (very poor)

Synonyms

4-chloro-2-methylaniline, 4-chloro-2-methylaniline hydrochloride, 4-chloro-2-toluidine, 4-chloro-2-toluidine hydrochloride, 4-chloro-o-toluidine, p-chloro-o-toluidine, p-chloro-o-toluidine hydrochloride

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an organic compound with the molecular formula C7H8ClNC_7H_8ClN and a molecular weight of 141.6 g/mol. It appears as a colorless to light yellow solid and is primarily utilized in the synthesis of various chemical products, including dyes and pesticides. This compound is categorized as a halide- and amine-substituted aromatic compound, exhibiting basic properties typical of amines, such as the ability to neutralize acids to form salts and water .

4-CMA is a hazardous compound due to its following properties:

  • Carcinogen: Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans []. Studies have shown an association between exposure to 4-CMA and bladder cancer [].
  • Acute toxicity: Exposure to 4-CMA can cause irritation to the skin, eyes, and respiratory tract [].
  • Chronic toxicity: Long-term exposure to 4-CMA is suspected to be carcinogenic [].

Synthesis of Organic Compounds:

-Chloro-2-methylaniline serves as a building block in the synthesis of various organic compounds. Here are some examples:

  • 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine: This compound is synthesized by reacting 4-chloro-2-methylaniline with paraformaldehyde in toluene [].
  • N-allylated derivatives: Palladium-catalyzed selective monoallylation of 4-chloro-2-methylaniline with allyl alcohol yields N-allylated derivatives.
  • N-(4-chloro-2-methylphenyl)benzamide: This compound can be obtained by reacting 4-chloro-2-methylaniline with benzoyl chloride [].

Other Research Applications:

Beyond its use as a synthetic intermediate, 4-chloro-2-methylaniline finds application in other areas of scientific research:

  • Material Science: Studies have explored the potential use of 4-chloro-2-methylaniline in the development of organic light-emitting diodes (OLEDs).
  • Biological Studies: Research has investigated the potential biological activities of 4-chloro-2-methylaniline, although these studies are limited due to safety concerns [].
, including:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles in electrophilic aromatic substitution reactions.
  • Acid-Base Reactions: As a basic amine, it reacts with acids to form salts.
  • Reduction Reactions: It can undergo reduction to yield corresponding amines or other derivatives depending on the reducing agent used.

These reactions are significant for its applications in synthesizing various derivatives and intermediates in chemical manufacturing .

4-Chloro-2-methylaniline has been studied for its biological effects, particularly its carcinogenic potential. It has been classified as a probable human carcinogen by the International Agency for Research on Cancer due to its ability to induce tumors in animal studies. Chronic exposure has been linked to hemangiosarcomas and other malignancies in laboratory animals . Additionally, acute exposure can result in toxic effects such as hematuria (blood in urine), dysuria (painful urination), and hemorrhagic cystitis .

The synthesis of 4-chloro-2-methylaniline can be achieved through various methods:

  • Chlorination of N-acetyltoluidine: This method involves chlorinating N-acetyltoluidine followed by deprotection to isolate 4-chloro-2-methylaniline.
  • Regioselective Reactions: A common laboratory synthesis involves reacting o-toluidine with copper(II) chloride dihydrate and lithium chloride in ethanol under reflux conditions. This method yields high purity with an approximate yield of 82% .
  • Alternative Synthetic Routes: There are multiple synthetic routes available that utilize different starting materials and conditions, showcasing the compound's versatility in synthetic organic chemistry .

4-Chloro-2-methylaniline is utilized in various applications:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes.
  • Pesticide Production: It is a precursor for certain pesticides, notably chlordimeform.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds.

Studies have indicated that 4-chloro-2-methylaniline interacts with biological systems primarily through its reactivity with cellular macromolecules like DNA. It has been shown to covalently bind to DNA, which raises concerns regarding mutagenicity and carcinogenicity . Additionally, it exhibits acute toxicity upon inhalation or skin contact, necessitating careful handling in laboratory settings .

Several compounds share structural similarities with 4-chloro-2-methylaniline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Methyl-anilineC7H9NC_7H_9NNon-halogenated; less toxic; used in dye production
3-ChloroanilineC6H6ClNC_6H_6ClNChlorine at meta position; different reactivity
AnilineC6H7NC_6H_7NBase structure; no halogen; broader applications
4-NitroanilineC6H6N2O2C_6H_6N_2O_2Contains nitro group; used in dye synthesis

The uniqueness of 4-chloro-2-methylaniline lies in its specific chlorination pattern and methyl substitution, which influence its reactivity and biological activity compared to these similar compounds .

Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77°F. (USCG, 1999)
COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID

Color/Form

Crystalline, fused, grayish-white solid (commercial product)
LEAVES FROM ALCOHOL

XLogP3

1.9

Boiling Point

466 °F at 760 mm Hg (NTP, 1992)
244.0 °C
241 °C @ 760 MM HG
241 °C

Flash Point

320 °F (NTP, 1992)
99 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.9

Density

greater than 1.1 at 68 °F (est) (USCG, 1999)
1.19 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

2.27

Melting Point

72 °F (NTP, 1992)
30.3 °C
30 °C
29-30 °C

UNII

95NB978426

Related CAS

3165-93-3 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (97.73%): May cause cancer [Danger Carcinogenicity];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chromogenic Compounds

Vapor Pressure

Vapor pressure, Pa at 25 °C: 5.5

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

95-69-2
87999-30-2

Wikipedia

4-chloro-2-methylaniline

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

...BY BEILSTEIN & KUHLBERG IN 1870 BY REDUCING 2-NITROTOLUENE WITH TIN & HYDROCHLORIC ACID... IT HAS ALSO BEEN PREPD BY RING CHLORINATION OF ORTHO-TOLUIDINE...& BY CHLORINATION OF ORTHO-ACETOTOLUIDIDE & SAPONIFICATION TO THE FREE AMINE...

General Manufacturing Information

Benzenamine, 4-chloro-2-methyl-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

RESIDUES OF CHLORPHENAMIDINE IN PLANT & SOIL MATERIAL WERE DETERMINED BY COLORIMETRY & THIN-LAYER & ELECTRON CAPTURE GC. 4-CHLORO-O-TOLUIDINE WAS HYDROLYSIS PRODUCT OF CHLORPHENAMIDE.
Air: GC/MS (limit of detection not reported) & HPLC/UV (3 ug/sample); plants & soil: colorimetric (0.02-0.05 ppm); soil: GC/FID & GC/MS (limits of detection not reported); rice: GC/FID (0.02 ppm) /from table/

Clinical Laboratory Methods

Solid waste: GC/MS (limit of detection 1 ppm); urine & faeces: HPLC (5 ng/ml); urine: TLC (6 ng/ml) & HPLC/UV (0.2 mg/l) /from table/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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